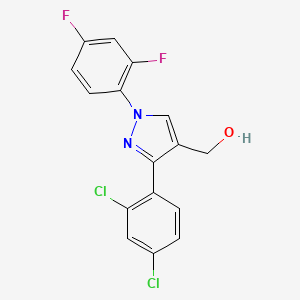

(3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol

Description

Properties

Molecular Formula |

C16H10Cl2F2N2O |

|---|---|

Molecular Weight |

355.2 g/mol |

IUPAC Name |

[3-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C16H10Cl2F2N2O/c17-10-1-3-12(13(18)5-10)16-9(8-23)7-22(21-16)15-4-2-11(19)6-14(15)20/h1-7,23H,8H2 |

InChI Key |

VCQMOJIMPOWUCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Initial Halogenated Ketone Synthesis

The synthesis begins with the preparation of 3-chloro-1-(2,4-difluorophenyl)-1-propanone (Intermediate 1 ), achieved through Friedel-Crafts acylation. Aluminum chloride (0.3 mol) is added to 1,3-difluorobenzene (0.26 mol), followed by dropwise addition of 3-chloropropionyl chloride (0.26 mol) at 40°C. This yields a 75% isolated product after extraction with dichloromethane.

Critical Parameters :

-

Temperature control (<50°C) to minimize side reactions.

-

Use of HCl/ice quench to precipitate the product.

Heterocyclic Ring Construction

Intermediate 1 undergoes cyclization with 1,2,4-triazole (1 mol) in the presence of potassium carbonate (165 g) and acetone. Refluxing for 3 hours generates (±)-(cis+trans)-2-(2,4-difluorophenyl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-dioxolane-4-methanol (Intermediate 3 ) in 96% yield. This step establishes the pyrazole core through nucleophilic substitution.

Reaction Mechanism :

-

Deprotonation of 1,2,4-triazole by K₂CO₃.

-

SN2 attack on the chloro ketone.

-

Cyclization via intramolecular ether formation.

Functional Group Activation and Coupling

Tosylation for Leaving Group Introduction

Intermediate 3 is treated with 4-methylbenzenesulfonyl chloride (0.13 mol) and N,N-dimethyl-4-pyridinamine (DMAP) in dichloromethane to form the sulfonate ester (Intermediate 10 ). This step introduces a mesylate leaving group, critical for subsequent alkylation.

Yield Optimization :

-

Stoichiometric excess of tosyl chloride (1.3 equiv).

-

Catalytic DMAP (0.5 g) enhances reaction rate.

Alkylation with Triazolone Derivatives

The final coupling involves reacting 2,4-dihydro-2-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-4-propyl-3H-1,2,4-triazol-3-one (5.1 g) with Intermediate 10 in dimethylsulfoxide (DMSO) at 80°C for 4 hours. Sodium hydride (50% dispersion) facilitates deprotonation, enabling nucleophilic displacement of the mesylate group. Purification via silica gel chromatography (CHCl₃/MeOH 98.5:1.5) yields the target compound in 42% yield.

Key Observations :

-

DMSO enhances solubility of aromatic intermediates.

-

Elevated temperatures (80°C) drive reaction completion.

Alternative Methodologies and Comparative Analysis

Crystallographic Insights into Byproduct Formation

Crystallographic studies of similar pyrazole derivatives reveal that proton transfer during co-crystallization with carboxylic acids can lead to ammonium carboxylate salts. This underscores the importance of pH control during workup to avoid unintended protonation of the pyrazole nitrogen.

Mitigation Strategies :

-

Neutralization with aqueous NaHCO₃ post-reaction.

-

Rapid extraction to isolate the neutral species.

Data Tables: Reaction Conditions and Yields

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Research indicates that the introduction of halogen substituents enhances the compound's efficacy against cancer cells by modulating apoptosis pathways and influencing cell cycle regulation. For example, a study demonstrated that similar pyrazole compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been a focal point of research. The compound has been evaluated for its effectiveness against a range of bacteria and fungi. Its structure allows for interaction with microbial enzymes and receptors, leading to inhibition of growth. Studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Pesticidal Activity

The potential use of (3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol as a pesticide has been explored. Pyrazole derivatives are known for their ability to disrupt insect neurophysiology. Laboratory tests have shown that this compound can effectively target pests while being less harmful to beneficial insects, suggesting a favorable profile for agricultural applications .

Herbicidal Properties

In addition to its pesticidal capabilities, this compound shows promise as a herbicide. Its mechanism involves inhibiting specific metabolic pathways in plants, which can lead to effective weed control without significant phytotoxicity to crops. Field studies have demonstrated its efficacy in controlling several weed species prevalent in agricultural settings .

Development of Functional Materials

The unique chemical structure of this compound has led to its investigation in materials science. Its incorporation into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. The compound's ability to form strong intermolecular interactions makes it suitable for applications in coatings and composites .

Photonic Applications

Recent research has also explored the use of pyrazole derivatives in photonic applications due to their electronic properties. The compound's ability to absorb light at specific wavelengths can be harnessed for use in sensors and light-emitting devices. Studies suggest that modifications to its structure can enhance its photonic efficiency .

Data Table: Summary of Applications

| Application Area | Specific Use | Efficacy/Performance Indicators |

|---|---|---|

| Medicinal Chemistry | Anticancer | IC50 values in low micromolar range |

| Antimicrobial | MIC comparable to conventional antibiotics | |

| Agricultural Chemistry | Pesticide | Effective against target pests |

| Herbicide | Control over several weed species | |

| Materials Science | Functional Materials | Enhanced thermal stability and mechanical properties |

| Photonic Applications | Improved photonic efficiency |

Case Studies

- Anticancer Activity Study : A study conducted on various pyrazole derivatives showed that compounds with similar halogen substitutions exhibited significant cytotoxic effects on breast cancer cell lines, leading to further exploration of this compound as a lead compound for drug development.

- Pesticidal Efficacy : Field trials assessing the effectiveness of this compound as a pesticide revealed a marked reduction in pest populations while maintaining crop health, indicating its potential as an environmentally friendly alternative to traditional pesticides.

- Material Development : Research into the incorporation of this pyrazole derivative into polymer composites demonstrated improved mechanical strength and thermal resistance, paving the way for new applications in protective coatings.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The table below highlights key structural analogs and their properties:

Key Observations:

- Halogen Substituents: The 2,4-dichlorophenyl group enhances lipophilicity and electron-withdrawing effects compared to mono-chlorinated analogs (e.g., 4-chlorophenyl in ). This may improve membrane permeability in biological systems.

- Fluorine vs.

Antimicrobial Activity

- Target Compound: Limited direct data, but structurally related pyrazole derivatives exhibit potent antimicrobial activity. For example, analogs with 2,4-dinitrophenyl and thiazolidinone groups show MICs <0.2 µM against MRSA and S. aureus .

- Mechanistic Insights : Electron-withdrawing substituents (Cl, F) may enhance interaction with bacterial enzymes, as seen in pyrazolyl chalcone derivatives with difluorophenyl groups .

Antioxidant Activity

Physicochemical Properties

Biological Activity

The compound (3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound through various studies and findings.

- Molecular Formula : C16H10Cl2F2N2O

- Molecular Weight : 353.15 g/mol

- CAS Number : 618441-79-5

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. A study evaluating various pyrazole compounds found that certain derivatives exhibited promising activity against bacterial strains such as E. coli and Staphylococcus aureus. Although specific data on this compound is limited, its structural analogs have shown effective inhibition against these pathogens .

3. Anticancer Activity

Pyrazole compounds have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa. For instance, related compounds have demonstrated IC50 values ranging from 0.07 µM to 0.08 µM , indicating potent anticancer activity . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Study 1: Anti-inflammatory Effects

A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using TNF-α and IL-6 inhibition assays. The results indicated that compounds similar to this compound could significantly reduce inflammation markers in vitro .

Study 2: Antimicrobial Evaluation

In another investigation focusing on the antimicrobial efficacy of pyrazole derivatives, researchers tested various compounds against a range of bacterial strains. The findings highlighted that certain derivatives exhibited strong antibacterial activity at concentrations lower than those required for standard antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for synthesizing (3-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and diketones. For example, condensation of 2,4-dichlorophenylhydrazine with a difluorophenyl-substituted diketone forms the pyrazole core, followed by formylation and reduction to introduce the hydroxymethyl group . Critical parameters include temperature (55–60°C for cyclization), solvent choice (DMF/POCl3 for formylation), and reaction time (5–6 hours for intermediate formation). Yield optimization often requires iterative adjustments to pH and stoichiometric ratios of reagents .

Q. How is the purity of intermediates and final products assessed during synthesis?

Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) confirm structural integrity and purity (>95%). For example, ¹H NMR can identify the hydroxymethyl proton signal at δ 4.5–5.0 ppm, ensuring successful reduction of the formyl group .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.0 ppm, pyrazole ring carbons at δ 140–150 ppm) .

- FTIR : Confirms functional groups (O-H stretch at 3200–3400 cm⁻¹ for the methanol group) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 370.2) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry of substituents. For example, a dichlorophenyl group at the pyrazole 3-position and difluorophenyl at the 1-position can be unambiguously assigned using crystallographic data . Data collection at 100 K reduces thermal motion artifacts, achieving R-factors <0.04 for high reliability .

Q. What computational methods are used to predict the compound’s reactivity or pharmacological properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess binding affinity to biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

Q. How do substituents (dichlorophenyl, difluorophenyl) influence biological activity?

- Lipophilicity : Chlorine and fluorine substituents enhance membrane permeability (logP ~3.5).

- Electron-withdrawing effects : Fluorine atoms stabilize the pyrazole ring, affecting metabolic stability.

- Structure-activity relationship (SAR) studies : Analogues with bulkier substituents show reduced antimicrobial activity, suggesting steric hindrance at target sites .

Q. What strategies address low yields in the final reduction step of the hydroxymethyl group?

- Catalyst optimization : Use NaBH4/CeCl3 instead of LiAlH4 for milder conditions .

- Protection/deprotection : Temporarily protect the pyrazole nitrogen with a benzyl group to prevent side reactions .

- Solvent screening : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability). Mitigation strategies include:

- Standardizing MIC (minimum inhibitory concentration) protocols using CLSI guidelines.

- Validating results with orthogonal assays (e.g., time-kill kinetics vs. agar dilution) .

- Controlling for compound stability in culture media via HPLC monitoring .

Methodological Comparisons

Q. What are the advantages of SC-XRD over NMR for structural confirmation?

While NMR identifies functional groups and connectivity, SC-XRD provides absolute stereochemistry and crystal packing information. For instance, NMR may miss minor conformers, whereas SC-XRD resolves all atomic positions with sub-Ångström precision .

Q. How do enzyme inhibition assays differ from cell-based models in evaluating pharmacological potential?

- Enzyme assays (e.g., COX-2 inhibition): Measure direct target engagement (IC50 values) but lack cellular context.

- Cell-based models (e.g., LPS-induced inflammation in macrophages): Capture bioavailability and toxicity but introduce complexity from secondary pathways.

Combining both approaches validates mechanism-of-action while accounting for physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.